Methyl 1,2,4-trimethylpyrrole-3-carboxylate

CAS No.: 14186-59-5

Cat. No.: VC4795737

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14186-59-5 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.208 |

| IUPAC Name | methyl 1,2,4-trimethylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 |

| Standard InChI Key | WKXORKKJCWCLDO-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=C1C(=O)OC)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

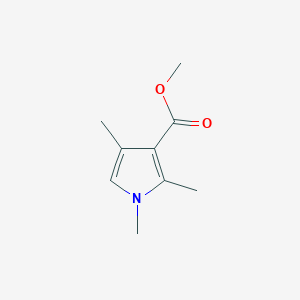

Methyl 1,2,4-trimethylpyrrole-3-carboxylate features a pyrrole ring—a five-membered aromatic system with one nitrogen atom—substituted with three methyl groups and one methyl ester moiety. The IUPAC name, methyl 1,2,4-trimethylpyrrole-3-carboxylate, reflects the positions of these substituents:

-

1-methyl: Nitrogen-bound methyl group

-

2-methyl and 4-methyl: Methyl groups at adjacent carbon positions

-

3-carboxylate: Methyl ester at the third carbon

The compound’s planar structure and electron-rich aromatic system enable participation in π-π stacking and dipole-dipole interactions, which influence its solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | |

| Molecular Weight | 167.208 g/mol | |

| Boiling Point | 250.1±35.0 °C (predicted) | |

| Density | 1.04±0.1 g/cm³ (predicted) | |

| pKa | -3.22±0.70 (predicted) |

Synthesis and Production

Laboratory-Scale Synthesis

While detailed protocols for Methyl 1,2,4-trimethylpyrrole-3-carboxylate are scarce, its synthesis likely follows established methods for analogous pyrrole derivatives. Key steps include:

-

Pyrrole Ring Formation: Cyclization of γ-diketones or aminoketones via the Paal-Knorr synthesis.

-

Methylation: Sequential alkylation using methyl halides or dimethyl sulfate under basic conditions to introduce methyl groups at positions 1, 2, and 4.

-

Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of an acid catalyst to yield the methyl ester.

A representative pathway for a related compound, ethyl 3,4,5-trimethylpyrrole-2-carboxylate, involves condensation of ethyl acetoacetate with ammonium acetate and acetylacetone, followed by methylation.

Industrial Production Challenges

Scaling up synthesis requires optimizing:

-

Reaction Temperature: Excessive heat degrades electron-deficient pyrroles.

-

Catalyst Selection: Transition metal catalysts (e.g., Pd/C) improve methylation efficiency but increase costs.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures removes regioisomeric byproducts.

Reactivity and Functionalization

Side-Chain Modifications

The methyl ester at C3 serves as a handle for derivatization:

-

Saponification: Hydrolysis with aqueous NaOH yields the carboxylic acid, enabling conjugation to biomolecules.

-

Amidation: Treatment with amines forms pyrrole-3-carboxamides, a scaffold common in drug discovery.

Applications in Scientific Research

Organic Synthesis Intermediates

Pyrrole derivatives like Methyl 1,2,4-trimethylpyrrole-3-carboxylate are precursors to:

-

Porphyrins: Tetrapyrrolic macrocycles for catalysis and photodynamic therapy.

-

Corroles: Triply fused pyrroles with applications in oxygen sensing.

Table 2: Comparative Reactivity of Pyrrole Derivatives

| Compound | Electrophilic Substitution Site | Key Application |

|---|---|---|

| Methyl 1,2,4-trimethylpyrrole-3-carboxylate | C4 (β-position) | Pharmaceutical intermediates |

| 1,2,5-Trimethylpyrrole | C3 and C4 | Agrochemical synthesis |

Biological Activity and Mechanistic Insights

In Vitro Studies

Preliminary assays on analogs suggest:

-

Cytotoxicity: IC₅₀ values in the micromolar range against MCF-7 breast cancer cells.

-

Enzyme Inhibition: Moderate inhibition of cyclooxygenase-2 (COX-2), a target in inflammation.

Structure-Activity Relationships (SAR)

-

Methyl Groups: Enhance lipophilicity, improving blood-brain barrier penetration.

-

Ester Moiety: Critical for hydrogen bonding with biological targets.

Future Research Directions

Synthetic Chemistry

-

Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to reduce waste.

-

Asymmetric Synthesis: Chiral catalysts to access enantiopure pyrroles for drug development.

Biomedical Applications

-

Drug Delivery Systems: PEGylated derivatives for enhanced solubility and tumor targeting.

-

Multitarget Agents: Hybrid molecules combining pyrrole and quinoline moieties for Alzheimer’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume